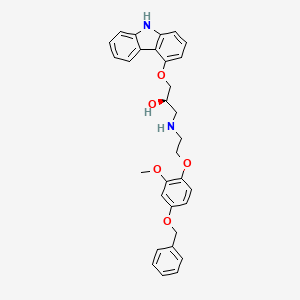

(R)-(+)-4'-Benciloxifenil Carvedilol

Descripción general

Descripción

(R)-(+)-4'-Benzyloxy Carvedilol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenoxy group, and a carbazolyl group, making it a subject of interest for researchers.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (R)-(+)-4'-Benzyloxy Carvedilol can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

Biochemical Pathways

The action of ®-(+)-4’-Benzyloxyphenyl Carvedilol affects the ryanodine receptor 2 (RyR2) pathway . By limiting the open time of RyR2, it can prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease (AD) mouse models without affecting the accumulation of beta-amyloid (Aβ) .

Pharmacokinetics

®-(+)-4’-Benzyloxyphenyl Carvedilol is a highly lipophilic drug that is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The result of the action of ®-(+)-4’-Benzyloxyphenyl Carvedilol is the suppression of neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models . This suggests that it could be a potential new therapy for AD .

Action Environment

The action, efficacy, and stability of ®-(+)-4’-Benzyloxyphenyl Carvedilol can be influenced by environmental factors such as the solubility of the drug . As a BCS Class II drug, it has low solubility, which can affect its bioavailability and therapeutic effectiveness . Various approaches have been explored to increase the solubility of carvedilol, including micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation .

Métodos De Preparación

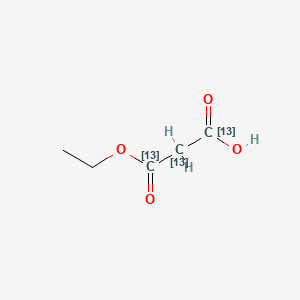

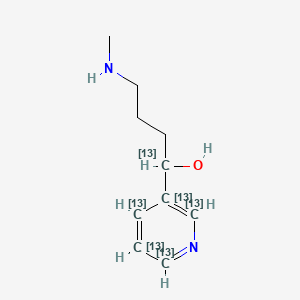

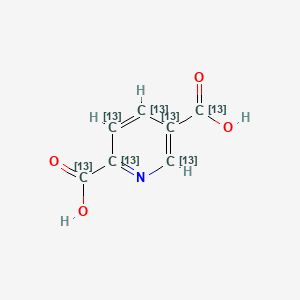

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-4'-Benzyloxy Carvedilol typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route might involve the following steps:

Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the starting materials to prevent unwanted reactions.

Coupling Reactions: Using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bonds.

Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(R)-(+)-4'-Benzyloxy Carvedilol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

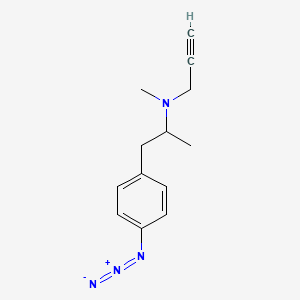

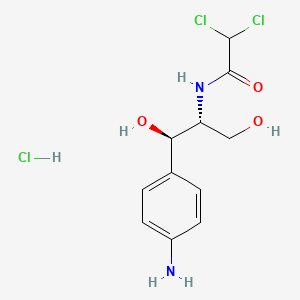

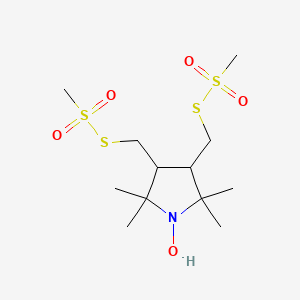

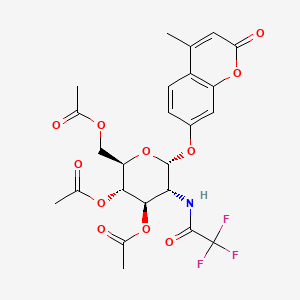

Comparación Con Compuestos Similares

Similar Compounds

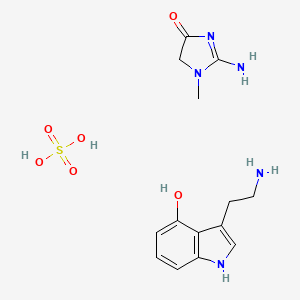

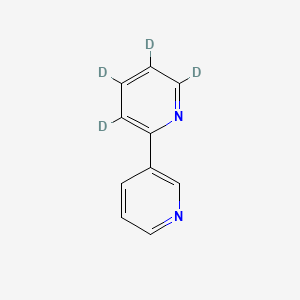

4-Methoxyphenethylamine: This compound shares the methoxyphenoxy group and can be used in similar synthetic applications.

4,4’-Difluorobenzophenone: This compound has a similar aromatic structure and is used in the production of high-performance polymers.

Uniqueness

What sets (R)-(+)-4'-Benzyloxy Carvedilol apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652460 | |

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217846-55-3 | |

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)